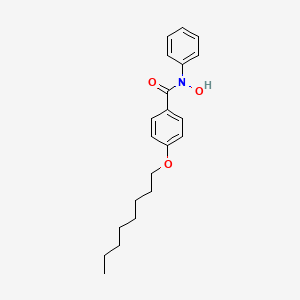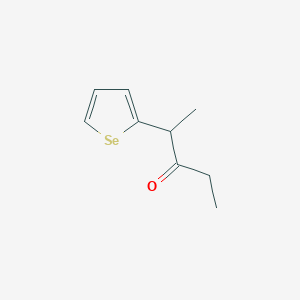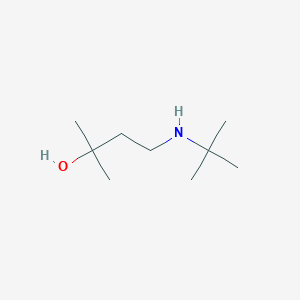
4-(tert-Butylamino)-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a tert-butylamino group and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methyl-2-butanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Applications De Recherche Scientifique
4-(tert-Butylamino)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(tert-Butylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic AMP. This signaling pathway can result in various physiological effects, including bronchodilation and increased heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(tert-Butylamino)-2-methylbutan-2-ol include:
Salbutamol: A bronchodilator used in the treatment of asthma.
Terbutaline: Another bronchodilator with similar pharmacological properties.
Adrenaline: A naturally occurring hormone with a similar structure and function .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butylamino group and hydroxyl group contribute to its stability and effectiveness in various applications, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
111525-39-4 |
|---|---|
Formule moléculaire |
C9H21NO |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
4-(tert-butylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)10-7-6-9(4,5)11/h10-11H,6-7H2,1-5H3 |
Clé InChI |
ZBDUQIYDQMUIBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


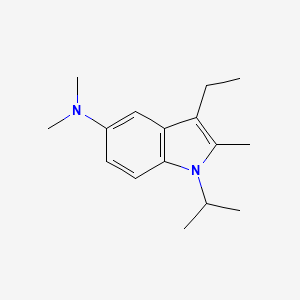
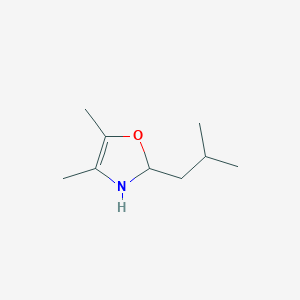



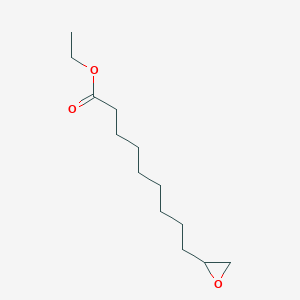
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

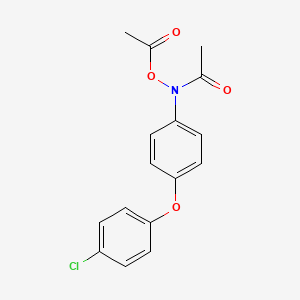
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
